N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
N-Acetyl-S-(2-carbamoylethyl)-cysteine is a N-acyl-L-amino acid.
Brand Name:
Vulcanchem
CAS No.:
81690-92-8
VCID:
VC21149801
InChI:
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1
SMILES:
CC(=O)NC(CSCCC(=O)N)C(=O)O
Molecular Formula:
C8H14N2O4S
Molecular Weight:
234.28 g/mol
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
CAS No.: 81690-92-8
Cat. No.: VC21149801
Molecular Formula: C8H14N2O4S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Acetyl-S-(2-carbamoylethyl)-cysteine is a N-acyl-L-amino acid. |
|---|---|
| CAS No. | 81690-92-8 |
| Molecular Formula | C8H14N2O4S |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 |
| Standard InChI Key | GGBCHNJZQQEQRX-LURJTMIESA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O |
| SMILES | CC(=O)NC(CSCCC(=O)N)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSCCC(=O)N)C(=O)O |
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